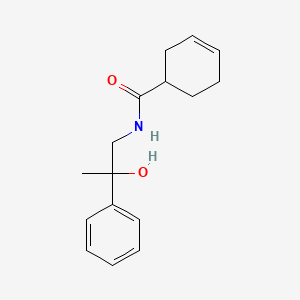

N-(2-hydroxy-2-phenylpropyl)cyclohex-3-ene-1-carboxamide

Description

Properties

IUPAC Name |

N-(2-hydroxy-2-phenylpropyl)cyclohex-3-ene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO2/c1-16(19,14-10-6-3-7-11-14)12-17-15(18)13-8-4-2-5-9-13/h2-4,6-7,10-11,13,19H,5,8-9,12H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPVBQHPBBHPBED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1CCC=CC1)(C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Table 1: Structural and Analytical Comparison

Analytical Techniques

Q & A

Q. Basic

- 1H NMR : Assigns protons on the cyclohexene ring (δ 5.6–6.0 ppm, olefinic H) and hydroxypropyl moiety (δ 1.8–2.2 ppm, CH2; δ 4.5 ppm, OH). Compare with reference spectra of structurally analogous compounds .

- IR Spectroscopy : Confirms carboxamide C=O stretch (~1650 cm⁻¹) and hydroxyl O-H stretch (~3300 cm⁻¹).

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular ion ([M+H]⁺) and fragmentation patterns.

How can researchers assess the purity of this compound using chromatographic methods?

Q. Basic

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm. Purity ≥95% is acceptable for biological assays .

- TLC : Monitor reaction progress using silica plates (ethyl acetate/hexane, 1:1); Rf ~0.5.

How can computational methods like DFT or molecular docking predict the biological activity of this compound?

Q. Advanced

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions. Optimize geometry at the B3LYP/6-31G(d) level .

- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., enzymes or receptors). Validate docking poses with MD simulations .

What strategies resolve contradictions in spectral data (e.g., unexpected peaks in 1H NMR)?

Q. Advanced

- Comparative Analysis : Cross-reference with databases (e.g., ChemIDplus ) for analogous compounds.

- Isotopic Labeling : Use deuterated solvents to distinguish exchangeable protons (e.g., OH groups).

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign coupling networks .

How can enantiomeric purity be determined, and what methods separate stereoisomers?

Q. Advanced

- Chiral HPLC : Use a Chiralpak® IA column with hexane/isopropanol (90:10) to resolve enantiomers.

- NMR with Chiral Shift Reagents : Eu(hfc)₃ induces splitting of enantiomer signals .

- X-ray Crystallography : Confirm absolute configuration via single-crystal analysis .

What in vitro assays evaluate the compound’s bioactivity, and how are they validated?

Q. Advanced

- Antioxidant Activity : DPPH radical scavenging assay (IC50 calculation) .

- Enzyme Inhibition : Fluorescence-based assays (e.g., protease inhibition) with positive controls.

- Cytotoxicity : MTT assay on cell lines (IC50 determination).

How can substituent effects on the cyclohexene ring be correlated with physicochemical properties using QSAR?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.